3,6,9-Trioxaundecanedioic acid
Overview
Description
3,6,9-Trioxaundecanedioic acid, also known as tetraglycolic acid, is a water-miscible hydrophilic cross-linking reagent . It is widely utilized in PEGylation reactions . The compound is used as a cross-linking agent in the synthesis of biodegradable, kojic acid-based poly (carbonate-esters) .
Synthesis Analysis
The synthesis of 3,6,9-Trioxaundecanedioic acid involves complexation with different metal ions. For instance, it has been used to create metallo-supramolecular architectures with Mn (II), Co (II), and Zn (II) . The flexibility of the ligand spacer and the number of coordinating atoms involved determine the final coordination architecture .
Molecular Structure Analysis
The molecular formula of 3,6,9-Trioxaundecanedioic acid is C8H14O7 . It has a molecular weight of 222.19 g/mol . The InChI string is 1S/C8H14O7/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)
.
Chemical Reactions Analysis
3,6,9-Trioxaundecanedioic acid is a structurally flexible, polytopic ligand bearing seven possible coordination sites . The different functional groups that involve the oxygens determine the binding coordination preferences . This characteristic enhances the versatility of the ligand and creates the possibility to achieve a multitude of metal complexes .
Physical And Chemical Properties Analysis
3,6,9-Trioxaundecanedioic acid is a liquid at room temperature . It has a refractive index of 1.470 (lit.) and a density of 1.3 g/mL at 20 °C (lit.) . The compound is soluble in water .
Scientific Research Applications
Overview
3,6,9-Trioxaundecanedioic acid, while not directly studied in the provided research, is chemically related to various compounds that have been extensively researched. The insights from these studies may offer indirect information about the potential applications and properties of 3,6,9-Trioxaundecanedioic acid in scientific research.
Applications in Medicine and Pharmacology
Anticancer Properties:
- Cinnamic acid derivatives, structurally related to 3,6,9-Trioxaundecanedioic acid, have shown promising results in anticancer research. They exhibit antitumor efficacy due to their chemical reactivity and have been underutilized in medicinal research despite their rich tradition in traditional medicine (De, Baltas, & Bedos-Belval, 2011).
Anti-inflammatory and Antioxidant Properties:
- Gallic acid, sharing a phenolic nature with 3,6,9-Trioxaundecanedioic acid, is known for its anti-inflammatory properties. It acts by modulating pathways like MAPK and NF-κB and reducing the release of inflammatory cytokines (Bai et al., 2020).
- Chlorogenic acid, another phenolic compound, exhibits a wide array of pharmacological effects, including antioxidant, antibacterial, and cardioprotective activities (Naveed et al., 2018).
Dental Applications:
- Mineral trioxide aggregate, though not directly related to 3,6,9-Trioxaundecanedioic acid, is an example of how specific compounds are utilized in dentistry for various endodontic and restorative applications (Srinivasan, Waterhouse, & Whitworth, 2009).
Environmental and Agricultural Importance
- Soil and Water Quality:
- Humic substances, like humic acid and fulvic acid extracted from soils and waters, have been studied extensively for understanding the transport and bioavailability of pollutants. They are crucial for evaluating soil and water quality and for understanding nutrient cycling in various ecosystems (Olk et al., 2019).
Safety And Hazards
3,6,9-Trioxaundecanedioic acid is classified as a serious eye irritant (Category 1, H318) according to Regulation (EC) No 1272/2008 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without special instructions . It is toxic and contains a pharmaceutically active ingredient .
Future Directions
properties
IUPAC Name |
2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O7/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZZQNLKBWJYPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)OCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160823 | |
Record name | 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9-Trioxaundecanedioic acid | |
CAS RN |
13887-98-4 | |
Record name | 3,6,9-Trioxaundecanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13887-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9-Trioxaundecanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013887984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-(Oxybis(2,1-ethanediyloxy))bisacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[oxybis(2,1-ethanediyloxy)]bisacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,6,9-TRIOXAUNDECANEDIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63VXM1976A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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